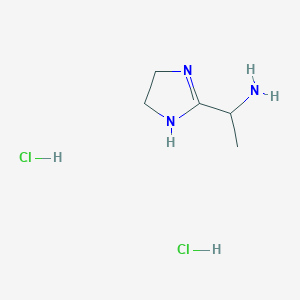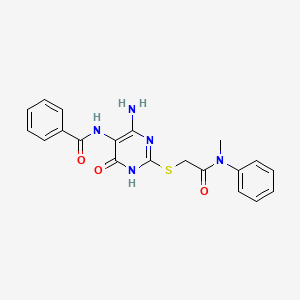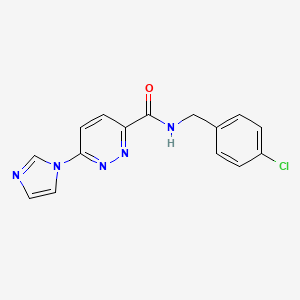
N-(4-chlorobenzyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide, also known as CB-30865, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CB-30865 is a pyridazine derivative that has been synthesized using various methods. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Imidazole derivatives have been widely studied for their antimicrobial properties. They exhibit a broad spectrum of activity against various bacteria and fungi. The presence of the imidazole ring in compounds is associated with bactericidal and fungicidal activities. This makes the compound a potential candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .
Antitubercular Agents
Compounds containing the imidazole moiety have shown promising results against Mycobacterium tuberculosis . The structural features of imidazole derivatives can be optimized to enhance their activity against the bacteria responsible for tuberculosis. This could lead to the development of novel antitubercular drugs, which is crucial given the global health burden of the disease .
Antifungal Applications
Imidazole derivatives, such as the compound , have been effective against various fungal pathogens, including Aspergillus fumigatus , which causes diseases like pulmonary aspergillosis. The compound’s ability to inhibit fungal growth makes it a valuable asset in the treatment of fungal infections, particularly for immunocompromised patients .
Anti-inflammatory Properties
The anti-inflammatory potential of imidazole derivatives is another area of interest. These compounds can modulate the body’s inflammatory response, making them useful in the treatment of chronic inflammatory diseases. Research into the specific mechanisms of action could lead to new therapies for conditions like rheumatoid arthritis and other inflammatory disorders .
Anticancer Activity
Imidazole-containing compounds have been explored for their anticancer properties. They can interfere with the proliferation of cancer cells and induce apoptosis. The compound being analyzed could be a part of targeted cancer therapies, contributing to the development of more effective and less toxic cancer treatments .
Antiviral Agents
The structural versatility of imidazole derivatives allows them to be tailored for antiviral activity. They can be designed to inhibit viral replication or to interfere with proteins essential for the viral life cycle. This makes them potential candidates for the treatment of viral infections, including emerging and re-emerging viral diseases .
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O/c16-12-3-1-11(2-4-12)9-18-15(22)13-5-6-14(20-19-13)21-8-7-17-10-21/h1-8,10H,9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIWZPYLMMMKSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NN=C(C=C2)N3C=CN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-((4-(2-methoxyphenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2968222.png)
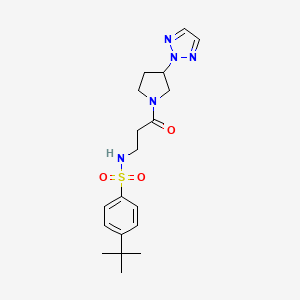
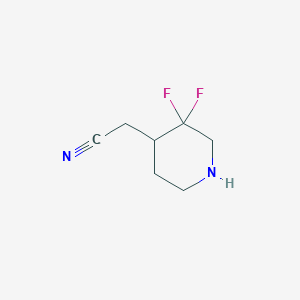
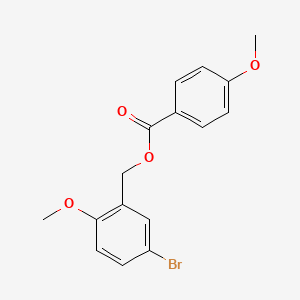
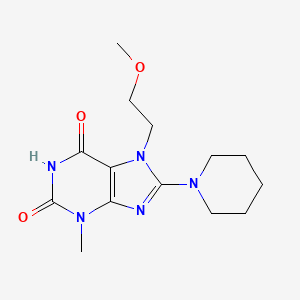
![4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2968229.png)

![Benzyl 2-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B2968234.png)
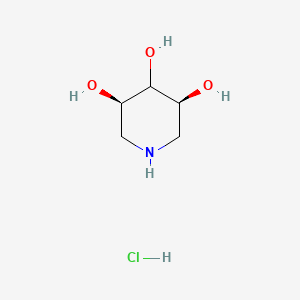
![2-Cyclopropyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2968237.png)
